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molecular formula C11H21BrO2 B104259 2-(6-Bromohexyloxy)tetrahydro-2H-pyran CAS No. 53963-10-3

2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Cat. No. B104259
M. Wt: 265.19 g/mol
InChI Key: CWSSIUJITPYGLK-UHFFFAOYSA-N
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Patent
US07560731B2

Procedure details

6-bromo-1-(tetrahydropyranyloxy)hexane was synthesized in the same manner as in Example 1 (the formula (26): step 1). First, 197.8 g (1.09 mol) of 6-bromo-1-hexanol were fed into a 500 mL reactor vessel and cooled to 5° C. or less, and then 102.1 g (1.21 mol) of dihydropyran were dripped at 10° C. or less. After completion of dripping, the mixture was warmed to room temperature and stirred for one hour. The obtained residues were subjected to silica gel column and purified using a mixed solvent of hexane/diisopropylether (IPE) (volume ratio 5:1) as an eluting solvent, and thus 263.4 g of 6-bromo-1-(tetrahydropyranyloxy)hexane were obtained. The yield in this case was 90.9%.
[Compound]
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
197.8 g
Type
reactant
Reaction Step Two
Quantity
102.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].[O:9]1[CH:14]=[CH:13][CH2:12][CH2:11][CH2:10]1>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14][O:9]1

Inputs

Step One
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
197.8 g
Type
reactant
Smiles
BrCCCCCCO
Step Three
Name
Quantity
102.1 g
Type
reactant
Smiles
O1CCCC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C. or less
CUSTOM
Type
CUSTOM
Details
were dripped at 10° C. or less
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCCCCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 263.4 g
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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